5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol
Description
Properties
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-16-14-27(15-17(2)31-16)10-11-30-20-8-9-21(23(28)12-20)24-22(13-25-26-24)18-4-6-19(29-3)7-5-18/h4-9,12-13,16-17,28H,10-11,14-15H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECWLVBNTYMCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group to the pyrazole ring. This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst like palladium.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately, often starting from diethanolamine and undergoing cyclization with formaldehyde and a suitable acid catalyst.
Linking the Morpholine and Pyrazole Units: The morpholine unit is then linked to the pyrazole ring via an ethoxy bridge. This step typically involves an etherification reaction using an appropriate alkylating agent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the pyrazole and phenol groups suggests it might exhibit anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Modulating Receptors: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
Interacting with DNA/RNA: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Their Features
Below is a comparative analysis of the target compound with key structural analogs:
Key Differences and Implications
Substituent Effects on Bioactivity: The 2,6-dimethylmorpholinoethoxy chain in the target compound distinguishes it from simpler ethoxy or phenyl-substituted analogs. This substituent may enhance metabolic stability compared to the dichlorobenzyl-ethoxyhexyl chain in the patented respiratory compound .
Crystallographic and Conformational Insights: The dihedral angles between the pyrazole and aromatic rings in analogs like 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (16.83–51.68°) suggest moderate planarity, which could influence binding to flat enzymatic pockets . The target compound’s morpholinoethoxy chain may introduce steric hindrance, altering this conformation.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for pyrazole derivatives, such as condensation of hydrazines with diketones or chalcones .
Research Findings and Hypotheses
- Pharmacokinetics: The 2,6-dimethylmorpholine group may improve blood-brain barrier penetration relative to non-cyclic amines, as seen in related neuroactive compounds .
Biological Activity
5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol is a complex organic compound notable for its unique molecular structure, which includes a morpholine ring, an ethoxy group, and a pyrazole moiety. This combination of functional groups suggests potential biological activities that warrant detailed investigation. The compound is of particular interest due to its structural similarities to other biologically active pyrazole derivatives, which are known for their anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 398.5 g/mol. Its structure can be broken down into several components:
- Morpholine group : This moiety is often linked to interactions with biological targets.
- Ethoxy group : This functional group may enhance solubility and bioavailability.
- Pyrazole ring : Known for various pharmacological activities, including anti-inflammatory and anticancer effects.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with cell surface receptors, influencing cellular signaling pathways.
- Signal Transduction Pathways : It may affect key signaling pathways that regulate cell proliferation and apoptosis.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit specific enzymes involved in inflammatory processes. For example, compounds structurally related to the target compound have demonstrated the ability to reduce inflammation in animal models .
- Anticancer Properties : Several studies highlight the potential of pyrazole derivatives in cancer therapy. For instance, derivatives have been evaluated against various cancer cell lines (e.g., K562, MCF-7) and shown significant antiproliferative activity . The most active derivatives exhibited low micromolar GI50 values, indicating potent activity against tumor cells.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the expected biological activity of this compound:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol | Contains a pyrazole ring and methoxy groups | Anti-inflammatory properties |
| 4-Methoxyphenyl-pyrazole derivatives | Similar pyrazole structure | Anticancer activity |
| 3,5-Dimethoxyphenol derivatives | Contains methoxy groups | Antioxidant properties |
This table illustrates the diversity of biological activities associated with similar compounds, suggesting that the target compound may also possess significant therapeutic potential.
Case Studies
- Antiproliferative Activity : A study assessed the antiproliferative effects of various pyrazole derivatives against cancer cell lines. The results indicated that certain derivatives induced apoptosis through caspase activation and inhibited cell growth at low concentrations (GI50 values < 1 µM) .
- Inflammation Models : In animal models of inflammation, related compounds demonstrated significant reductions in inflammatory markers and improved clinical outcomes. This supports the hypothesis that this compound could be effective in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, pyrazoline derivatives are formed by refluxing chalcone analogs with hydrazine derivatives in ethanol (12–24 hours) . Optimization involves solvent choice (e.g., ethanol for solubility and safety), temperature control (reflux at ~78°C), and catalyst use. Purification often employs recrystallization from DMF–EtOH mixtures (1:1) to enhance yield and purity .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Single-crystal X-ray diffraction is critical for resolving molecular conformation, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing crystal packing) . Complementary techniques include H/C NMR for verifying substituent connectivity and IR spectroscopy for identifying functional groups like phenolic –OH (~3200–3500 cm) .
Q. What purification strategies are effective for isolating this compound?
Post-synthesis, filtration and washing with cold ethanol remove unreacted starting materials. Recrystallization using mixed solvents (e.g., DMF–EtOH) improves purity, while column chromatography with silica gel and ethyl acetate/hexane gradients resolves structurally similar byproducts .
Advanced Research Questions
Q. How do structural modifications at the pyrazole or morpholino moieties affect bioactivity?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., 4-methoxyphenyl on pyrazole) enhance antitumor activity by increasing electron density at the active site . Modifying the morpholino group’s substituents (e.g., 2,6-dimethyl vs. unsubstituted) alters steric hindrance, impacting target binding affinity . Computational docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize protocols using validated models (e.g., MTT assays for cytotoxicity) and include positive controls (e.g., doxorubicin for antitumor studies). Dose-response curves and pharmacokinetic profiling (e.g., plasma stability assays) clarify potency differences .
Q. What in vitro models are suitable for evaluating antitumor or CNS activity?
For antitumor screening, use human cancer cell lines (e.g., MCF-7, HepG2) with IC determination . For CNS activity, primary neuronal cultures or blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) assess neurotarget engagement. Enzymatic assays (e.g., MAO inhibition) evaluate antidepressant potential .
Q. How does the compound’s molecular conformation influence target interactions?
X-ray crystallography reveals that dihedral angles between the pyrazole and methoxyphenyl rings (e.g., 16.83°) create a planar conformation, facilitating π-π stacking with hydrophobic enzyme pockets. Hydrogen-bonding interactions (e.g., phenolic –OH with active-site residues) further stabilize binding . Molecular dynamics simulations (e.g., GROMACS) can quantify conformational stability under physiological conditions .
Methodological Notes
- Data Interpretation : Compare crystallographic data (e.g., CCDC entries) with computational models to validate molecular geometry .
- Contradiction Mitigation : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
- Synthetic Reproducibility : Document reaction parameters (e.g., reflux duration, solvent ratios) to ensure consistency across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
